N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine: is a complex organic compound that features a pyridine ring substituted with a dimethyl group and a tosylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with a dimethyl group through alkylation reactions using reagents like methyl iodide (MeI) or dimethyl sulfate ((CH3O)2SO2).
Coupling Reaction: Finally, the tosylated pyrrolidine is coupled with the substituted pyridine ring under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may find use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The tosyl group may enhance the compound’s stability and bioavailability, facilitating its effects on target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their therapeutic potential.
Pyrrolidine-2,5-diones: These compounds feature the pyrrolidine ring and are known for their biological activity.
Uniqueness
N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the tosylated pyrrolidine and dimethyl-substituted pyridine moieties distinguishes it from other similar compounds, potentially offering unique advantages in its applications.
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
N,3-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23N3O2S/c1-13-6-8-16(9-7-13)24(22,23)21-10-4-5-17(21)15-11-14(2)18(19-3)20-12-15/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20) |
InChI Key |
MFIRWLDVCUJTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)NC |
Origin of Product |
United States |
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